molecular formula C14H10ClN5O B2842819 N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide CAS No. 1421457-14-8

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide

Cat. No.: B2842819
CAS No.: 1421457-14-8
M. Wt: 299.72
InChI Key: YQJVUZJKJCVZMA-UHFFFAOYSA-N
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Description

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide is a heterocyclic compound that features a pyrazole ring fused to a pyrimidine ring, with a chlorobenzamide moiety attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the coupling reactions and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted benzamides.

Mechanism of Action

The mechanism of action of N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide involves the inhibition of specific enzymes by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects. The molecular targets include kinases and other proteins involved in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-fluorobenzamide
  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-bromobenzamide
  • N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-iodobenzamide

Uniqueness

N-(2-(1H-pyrazol-1-yl)pyrimidin-5-yl)-2-chlorobenzamide is unique due to the presence of the chlorine atom, which can influence its reactivity and binding affinity to biological targets. This makes it a valuable compound for studying structure-activity relationships in medicinal chemistry .

Properties

IUPAC Name

2-chloro-N-(2-pyrazol-1-ylpyrimidin-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClN5O/c15-12-5-2-1-4-11(12)13(21)19-10-8-16-14(17-9-10)20-7-3-6-18-20/h1-9H,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJVUZJKJCVZMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CN=C(N=C2)N3C=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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